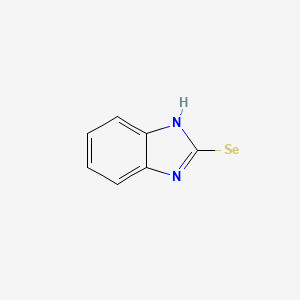

2-Benzimidazoleselenol

Description

Properties

CAS No. |

59403-74-6 |

|---|---|

Molecular Formula |

C7H5N2Se |

Molecular Weight |

196.10 g/mol |

InChI |

InChI=1S/C7H5N2Se/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H,8,9) |

InChI Key |

ILWQCNCEMNURFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)[Se] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies for Benzimidazole Derivatives

Before focusing on the selenium analogues, it is essential to understand the general benzimidazole synthesis frameworks, as these form the basis for selenol derivatives.

Condensation of o-phenylenediamine with aldehydes or acids: The classical approach involves reacting o-phenylenediamine with aromatic aldehydes or carboxylic acids under acidic or oxidative conditions, often catalyzed by acids or metal complexes, to form 2-substituted benzimidazoles.

Catalysts and conditions: Various catalysts such as polymer-supported trifluoromethanesulfonic acid (PVP-TfOH), silica-supported periodic acid (H5IO6-SiO2), nanocrystalline magnesium oxide, and TiO2 nanoparticles with hydrogen peroxide have been employed to improve yields, reduce reaction times, and enable solvent-free conditions.

Specific Preparation of 2-Benzimidazoleselenol

Detailed Reaction Mechanism Insights

Selenation mechanism: The selenation of benzimidazole precursors likely proceeds through nucleophilic attack of selenium on the reactive carbon center at position 2 of the benzimidazole ring or its precursor, forming the C=Se bond. The reaction conditions (reflux, solvent) facilitate selenium insertion and ring closure.

Oxidative cyclization: In benzimidazole synthesis, oxidative cyclization of o-phenylenediamine with aldehydes is catalyzed by acids or oxidants such as H2O2 or periodic acid, leading to imine intermediate formation and subsequent ring closure. Similar oxidative conditions may assist in selenium incorporation when selenium reagents are used.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Benzimidazoleselenol undergoes various chemical reactions, including:

Oxidation: The selenol group can be oxidized to form selenoxide or selenone derivatives.

Reduction: The compound can be reduced to form benzimidazole derivatives with different oxidation states of selenium.

Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents, alkylating agents, and acylating agents are used under appropriate conditions.

Major Products Formed:

Oxidation: Selenoxide and selenone derivatives.

Reduction: Benzimidazole derivatives with reduced selenium.

Substitution: Functionalized benzimidazole derivatives.

Scientific Research Applications

2-Benzimidazoleselenol has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of selenium-containing heterocycles and as a ligand in coordination chemistry.

Biology: The compound exhibits potential as an antioxidant and enzyme inhibitor, making it a candidate for biological studies.

Medicine: Research has shown that 2-Benzimidazoleselenol and its derivatives possess anticancer, antimicrobial, and antiviral properties.

Industry: It is used in the development of materials with unique electronic and optical properties, such as semiconductors and sensors.

Mechanism of Action

The mechanism of action of 2-Benzimidazoleselenol involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The selenol group can scavenge reactive oxygen species, thereby protecting cells from oxidative damage.

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, affecting their catalytic activity.

Anticancer Activity: It induces apoptosis in cancer cells through the generation of reactive oxygen species and disruption of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological and chemical profiles of benzimidazole derivatives depend heavily on substituents at the 2-position. Key analogs include:

Pharmacological Activity

- Anticancer Potential: 2-Benzimidazoleselenol: Hypothesized to inhibit tubulin polymerization (based on structural analogy to benzimidazole-hydrazone derivatives ). Selenium’s pro-oxidant effects may induce cancer cell apoptosis. 2-Aminobenzimidazole: Moderate antiproliferative activity; efficacy enhanced by hybridizing with other pharmacophores (e.g., arylhydrazones) . 2-(Chloromethyl)benzimidazole: Acts as an alkylating agent, damaging DNA in rapidly dividing cells .

- Antioxidant Activity: Selenium in 2-benzimidazoleselenol likely outperforms sulfur/oxygen analogs due to higher glutathione peroxidase-like activity, scavenging free radicals more efficiently .

- Antimicrobial Activity: 2-Aminobenzimidazoles exhibit stronger antibacterial action (e.g., against S. aureus) compared to selenol derivatives, possibly due to better membrane penetration .

Stability and Reactivity

- The -SeH group in 2-benzimidazoleselenol is prone to oxidation, forming diselenides, which may limit shelf life but enhance redox-mediated biological effects .

- 2-(Chloromethyl) derivatives are hydrolytically unstable, requiring anhydrous conditions .

- 2-Aminobenzimidazoles are more stable but less reactive, necessitating functionalization (e.g., acylation) for enhanced activity .

Research Findings and Limitations

- In vitro Studies: Benzimidazole-arylhydrazone hybrids (structurally related to selenol derivatives) show IC₅₀ values of 1–10 µM against HeLa and MCF-7 cells, with tubulin inhibition confirmed via molecular docking .

- Antioxidant Metrics : Selenium-containing analogs exhibit 2–3× higher radical scavenging capacity than sulfur analogs in DPPH assays .

- Synthetic Challenges: Low yields (<50%) and purification difficulties plague 2-benzimidazoleselenol synthesis, unlike 2-aminobenzimidazoles (>80% yields) .

Biological Activity

2-Benzimidazoleselenol is a selenium-containing compound that has garnered attention for its diverse biological activities. This article presents a comprehensive review of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

2-Benzimidazoleselenol features a benzimidazole ring with a selenol (-SeH) functional group, which significantly influences its reactivity and biological properties. The unique presence of selenium distinguishes it from sulfur and oxygen analogs, imparting unique antioxidant and enzyme inhibitory capabilities.

The biological activity of 2-benzimidazoleselenol can be attributed to several key mechanisms:

- Antioxidant Activity : The selenol group effectively scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative stress and damage. This property is crucial in preventing cellular aging and various diseases linked to oxidative damage.

- Enzyme Inhibition : 2-Benzimidazoleselenol can inhibit specific enzymes by binding to their active sites, altering their catalytic activity. This inhibition is particularly relevant in cancer therapy, where it can disrupt the metabolism of cancer cells.

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through ROS generation and disruption of cellular signaling pathways, making it a potential candidate for anticancer therapies .

Anticancer Properties

Research indicates that 2-benzimidazoleselenol exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, inducing apoptosis and inhibiting tumor growth. For example, it has been observed to affect the proliferation of breast cancer cells by modulating key signaling pathways associated with cell survival and death .

Antimicrobial Activity

The compound also displays antimicrobial properties against various pathogens. Preliminary investigations suggest that it inhibits the growth of both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .

| Pathogen | Activity | Reference |

|---|---|---|

| Plutella xylostella | Lower activity than beta-cypermethrin | |

| Botrytis cinerea | Comparable to thiabendazole | |

| Sclerotinia sclerotiorum | Twice as active as thiabendazole |

Enzyme Interaction Studies

Case studies have explored the interaction between 2-benzimidazoleselenol and various enzymes. For instance, it has been shown to interact with thioredoxin reductase (TrxR), which plays a critical role in cellular redox balance. This interaction may enhance the compound's potential as an anticancer agent by disrupting the redox homeostasis in cancer cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-benzimidazoleselenol, it is essential to compare it with structurally similar compounds:

| Compound | Functional Group | Biological Activity |

|---|---|---|

| 2-Benzimidazolethiol | -SH | Moderate antioxidant activity |

| 2-Benzimidazolealcohol | -OH | Limited enzyme inhibition |

| 2-Benzimidazoleamine | -NH2 | Lower reactivity compared to selenol derivatives |

| 2-Benzimidazoleselenol | -SeH | Strong antioxidant, enzyme inhibitor, anticancer activity |

The presence of the selenol group in 2-benzimidazoleselenol not only enhances its reactivity but also provides unique biological activities that are not observed in its sulfur or oxygen analogs.

Q & A

Q. What are the optimal synthetic routes for 2-Benzimidazoleselenol under varying selenium sources?

- Methodological Answer : Synthesis typically involves cyclocondensation of o-phenylenediamine derivatives with selenium-containing reagents. For example, using selenourea or selenocyanate under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) at 80–120°C for 6–12 hours. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended. Monitor reaction progress using TLC or HPLC. Adjust stoichiometry of selenium sources (1.2–2.0 equivalents) to optimize yield .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize 2-Benzimidazoleselenol's structure and purity?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm aromatic proton environments (δ 7.2–8.1 ppm for benzimidazole protons) and selenium-linked substituents (e.g., δ 3.5–4.5 ppm for Se–CH₂ groups). Compare with DFT-calculated chemical shifts for validation .

- IR : Identify Se–N stretching vibrations (~550–600 cm⁻¹) and C=Se bonds (~1650 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Look for molecular ion peaks [M+H]⁺ and isotopic patterns characteristic of selenium (e.g., ⁷⁷Se, ⁸⁰Se isotopes) .

Q. What safety protocols are critical when handling 2-Benzimidazoleselenol in laboratory settings?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, lab coats, safety goggles) to avoid inhalation/contact.

- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation.

- In case of spills, neutralize with activated charcoal or vermiculite, and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for 2-Benzimidazoleselenol derivatives be systematically resolved?

- Methodological Answer :

- Perform meta-analysis of published IC₅₀ values, noting variables like assay type (e.g., MTT vs. luciferase-based), cell lines, and selenium oxidation states.

- Validate conflicting results via orthogonal assays (e.g., enzymatic inhibition vs. cellular apoptosis assays) .

- Use multivariate regression to isolate structure-activity relationships (e.g., electron-withdrawing substituents vs. selenium redox activity) .

Q. What computational approaches predict 2-Benzimidazoleselenol’s interaction with biological targets (e.g., kinases, GPCRs)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite with crystal structures (PDB) of target proteins. Parameterize selenium using AMBER force fields.

- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P) to assess binding stability. Analyze RMSD/RMSF and binding free energy (MM-PBSA) .

Q. How does the selenium environment (e.g., Se–N vs. Se–C bonds) influence 2-Benzimidazoleselenol’s redox behavior in catalytic applications?

- Methodological Answer :

- Perform cyclic voltammetry (scan rate: 50–200 mV/s) in acetonitrile with 0.1 M TBAPF₆. Compare oxidation potentials (E₁/₂) of Se–N vs. Se–C derivatives.

- Use EPR spectroscopy to detect radical intermediates in catalytic cycles (e.g., TEMPO trapping) .

Q. What strategies mitigate selenium-related toxicity in 2-Benzimidazoleselenol-based drug candidates?

- Methodological Answer :

- Modify pharmacokinetics via prodrug design (e.g., ester-protected selenium moieties) to reduce off-target effects.

- Conduct ADMET profiling (e.g., hepatic microsomal stability, hERG inhibition) early in development.

- Use zebrafish or murine models to assess acute toxicity (LD₅₀) and biodistribution (ICP-MS for selenium quantification) .

Data Analysis & Experimental Design

Q. How to design dose-response experiments for 2-Benzimidazoleselenol in anti-cancer studies?

- Methodological Answer :

- Use logarithmic concentration ranges (1 nM–100 μM) across triplicate wells in 96/384-well plates.

- Include positive controls (e.g., cisplatin) and vehicle controls (DMSO ≤0.1%).

- Apply nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ with 95% confidence intervals .

Q. What statistical methods are robust for analyzing small-sample spectroscopic datasets of 2-Benzimidazoleselenol?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.